Pericyazine-d4 is synthesized from the parent compound pericyazine, which is utilized in treating schizophrenia and other psychotic disorders. The classification of pericyazine-d4 falls under the category of antipsychotic agents, specifically within the phenothiazine derivatives. Its chemical structure includes a phenothiazine backbone, which is instrumental in its pharmacological activity.
The synthesis of pericyazine-d4 typically involves deuterium exchange reactions, where hydrogen atoms are replaced with deuterium atoms. While specific synthetic routes for pericyazine-d4 are not extensively documented, general methods include:
For industrial production, large-scale deuterium exchange reactions are often employed under controlled conditions to optimize yield and purity, necessitating specialized equipment to handle deuterium gas safely.
Pericyazine-d4 has a complex molecular structure characterized by the following details:
The incorporation of deuterium into the structure provides unique properties that enhance its analytical tracking capabilities during pharmacological studies.
Pericyazine-d4 can undergo several chemical reactions similar to its non-deuterated counterpart:
The major products formed from these reactions include sulfoxides, amines, and substituted phenothiazine derivatives .
Pericyazine-d4 functions primarily through central adrenergic blockade and antagonism of dopamine receptors, particularly the D1 receptor. This mechanism reduces pathological arousal and affective tension in patients with psychotic disorders. Additionally, it exhibits anticholinergic properties, adrenolytic effects, and influences metabolic pathways .
Pericyazine-d4 possesses distinct physical and chemical properties that contribute to its functionality:
Relevant analyses often focus on its behavior under various pH conditions during reactions, particularly oxidation processes where optimal conditions are crucial for yield .
Pericyazine-d4 is utilized extensively in scientific research due to its unique properties:
Pericyazine-d4 (CAS: 1329836-72-7) is a deuterium-labeled isotopologue of the antipsychotic compound pericyazine. Its molecular formula is C₂₁H₁₉D₄N₃OS, with a molecular weight of 369.52 g/mol, reflecting a 4 Da increase over non-deuterated pericyazine (365.49 g/mol) due to the replacement of four hydrogen atoms with deuterium at specific molecular positions. The compound’s IUPAC name, 10-[3-(4-Hydroxy-1-piperidinyl)propyl]-10H-phenothiazine-2-carbonitrile-d4, explicitly denotes the sites of deuteration. The SMILES notation (N#CC(C([2H])=C1N2CCCN3CCC(O)CC3)=C([2H])C([2H])=C1SC4=C2C=CC=C4[2H]
) and InChI key further confirm deuterium incorporation at the phenothiazine ring positions, critical for maintaining structural fidelity while enabling isotopic differentiation [1] [8].
Pericyazine-d4 is synthesized under stringent conditions to ensure isotopic purity (>99%) and chemical stability. Its primary function is as an internal standard in quantitative mass spectrometry, where the deuterium atoms create a distinct mass shift that differentiates it from the analyte (non-deuterated pericyazine) in biological matrices. This isotopic integrity is essential for minimizing quantification errors caused by overlapping chromatographic peaks or ion suppression effects [1] [9].
Pericyazine-d4 retains the core pharmacophore of non-deuterated pericyazine (Propericiazine, CAS: 2622-26-6), which consists of a tricyclic phenothiazine scaffold linked to a 4-hydroxypiperidine moiety via a propyl chain. The phenothiazine core features a cyano group (–C≡N) at the 2-position, contributing to its electron-withdrawing properties. Deuteration occurs at four hydrogen atoms on the phenothiazine ring, strategically positioned to avoid altering electronic or steric properties relevant to receptor binding. As confirmed by XLogP calculations (3.86), deuterium substitution does not significantly alter lipophilicity, ensuring similar extraction recovery in sample preparation workflows compared to the non-deuterated form [2] [5] [6].
Table 1: Structural Comparison of Pericyazine and Pericyazine-d4
Property | Pericyazine | Pericyazine-d4 |
---|---|---|
CAS Number | 2622-26-6 | 1329836-72-7 |
Molecular Formula | C₂₁H₂₃N₃OS | C₂₁H₁₉D₄N₃OS |
Molecular Weight (g/mol) | 365.49 | 369.52 |
IUPAC Name | 10-[3-(4-Hydroxypiperidino)propyl]-10H-phenothiazine-2-carbonitrile | 10-[3-(4-Hydroxy-1-piperidinyl)propyl]-10H-phenothiazine-2-carbonitrile-d4 |
Key Functional Groups | Phenothiazine, cyano, 4-hydroxypiperidine | Identical + deuterium labels |
The structural homogeneity between pericyazine and its deuterated analog extends to their chromatographic behavior. Under optimized LC conditions, both compounds co-elute with near-identical retention times, ensuring that matrix effects impact both equally during mass spectrometry. This co-elution is critical for precise internal standard correction in assays targeting pericyazine quantification [1] [10].
Deuterium labeling in Pericyazine-d4 exploits the kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) marginally reduces metabolic degradation rates. While KIE is minimal for pericyazine due to deuteration at non-labile sites, its primary utility lies in generating a spectrally distinct yet physiochemically congruent internal standard. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Pericyazine-d4 produces a molecular ion ([M+H]⁺) at m/z 370.5, shifted +4 units from pericyazine (m/z 366.5). This mass separation allows unambiguous detection in complex biological samples like plasma or serum, minimizing interference from endogenous compounds [1] [9].
The compound’s role extends to enhancing analytical accuracy in three key areas:
However, differential adsorption of deuterated vs. non-deuterated analogs onto LC system components (e.g., PEEK tubing) can occur, as observed with compounds like ibrutinib. Such adsorption disparities may cause carry-over or recovery biases, necessitating surface passivation with solvents like isopropanol or mobile phase additives (e.g., 0.1% formic acid) to mitigate inaccuracy [10].
Table 2: Analytical Applications of Pericyazine-d4 in Pharmacokinetic Research
Application | Mechanism | Impact |
---|---|---|
LC-MS/MS Quantification | Mass shift enables isotopic dilution | Accuracy >95%, CV <5% in inter-day assays |
Matrix Effect Correction | Co-elution with analyte normalizes ion suppression | Reduces variability from phospholipids or salts |
Adsorption Control | Similar surface affinity as non-deuterated form | Minimizes differential loss in sample prep |
Compound List: Pericyazine-d4, Pericyazine, Propericiazine, 10-[3-(4-Hydroxy-1-piperidinyl)propyl]-10H-phenothiazine-2-carbonitrile-d4.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7